N1-Acetylspermine

説明

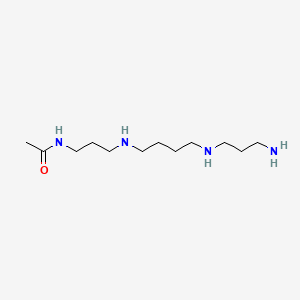

Structure

3D Structure

特性

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNURVWAJRRUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180274 | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25593-72-0 | |

| Record name | Acetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Acetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of N1-Acetylspermine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Acetylspermine is a critical intermediate in the polyamine metabolic pathway, primarily formed through the acetylation of spermine (B22157) by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Once considered merely a catabolic byproduct, emerging evidence highlights its significance in cellular homeostasis, proliferation, and apoptosis. Elevated levels of this compound are increasingly recognized as a potential biomarker in various cancers, reflecting dysregulated polyamine metabolism in neoplastic cells. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathway, role in disease, and methods for its detection and analysis. The guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the polyamine pathway.

Introduction to Polyamines and this compound

Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes. They are fundamentally involved in cell growth, differentiation, and the regulation of gene expression. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. This compound is a key metabolite in the catabolic arm of this pathway, representing a crucial node for controlling polyamine levels.

The Polyamine Metabolic Pathway and the Role of this compound

The catabolism of spermine is initiated by its acetylation, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermine, yielding this compound.[1][2] This acetylation has two primary consequences: it reduces the net positive charge of the polyamine, which can alter its interaction with negatively charged macromolecules like DNA and RNA, and it marks the molecule for one of two fates: export from the cell or further degradation.[1][2]

This compound can be subsequently oxidized by acetylpolyamine oxidase (APAO), a peroxisomal enzyme, to produce spermidine, hydrogen peroxide, and 3-acetamidopropanal.[1][3] This "back-conversion" pathway allows for the interconversion of polyamines, enabling the cell to dynamically adjust the relative levels of spermine and spermidine.

Alternatively, this compound can be further acetylated by SSAT to form N1,N12-diacetylspermine, which is then readily excreted from the cell.[2] The presence of acetylated polyamines in urine is often indicative of increased SSAT activity.[1][2]

References

- 1. Suppression of exogenous gene expression by spermidine/spermine N1-acetyltransferase 1 (SSAT1) cotransfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

N1-Acetylspermine: A Potential Biomarker for Cancer Detection and Surveillance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The dysregulation of polyamine metabolism is a well-established hallmark of cancer, characterized by elevated levels of polyamines such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cell proliferation and tumor growth.[1] This alteration in polyamine homeostasis has led to the investigation of polyamine derivatives as potential non-invasive biomarkers for cancer detection and monitoring. Among these, N1-acetylspermine, a product of polyamine catabolism, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound as a potential cancer biomarker, including its biochemical basis, quantitative data from clinical studies, detailed experimental protocols for its detection, and its involvement in cancer-related signaling pathways.

Introduction: The Role of Polyamines and this compound in Carcinogenesis

Polyamines are small, positively charged molecules that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] In cancer cells, the demand for polyamines is significantly increased to sustain rapid proliferation. This leads to an upregulation of the polyamine metabolic pathway.

A key enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT-1).[2][3] SSAT-1 is the rate-limiting enzyme that acetylates spermine and spermidine to form this compound and N1-acetylspermidine, respectively.[1][4] These acetylated polyamines are then either excreted from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX).[4] Numerous studies have demonstrated that SSAT-1 is significantly upregulated in various types of cancer, including breast, prostate, and lung cancer.[3][5] This increased SSAT-1 activity leads to elevated levels of acetylated polyamines, including this compound, in the tumor microenvironment and subsequently in biological fluids such as urine and serum.[4][5] This phenomenon forms the basis for the investigation of this compound as a non-invasive biomarker for cancer.

Quantitative Data: this compound and Related Compounds in Cancer

Several studies have quantified the levels of this compound and the related compound N1,N12-diacetylspermine in biological samples from cancer patients and healthy controls. The data consistently show elevated levels of these acetylated polyamines in cancer patients.

| Cancer Type | Analyte | Sample Type | Patient Concentration (nmol/mg creatinine (B1669602) or other units) | Healthy Control Concentration (nmol/mg creatinine or other units) | Key Findings |

| Colorectal Cancer | N1-acetylspermidine | 24-hr Urine | Significantly increased | - | At a cutoff of 4.0 nmol/mg creatinine, specificity was 95% and sensitivity was 50%.[6] |

| Various Cancers | Acetylputrescine | 24-hr Urine | Significantly higher | - | Levels were significantly higher in cancer patients.[4] |

| Various Cancers | N1-acetylspermidine | 24-hr Urine | Significantly higher | - | Levels were considerably higher than N8-acetylspermidine in cancer patients.[4] |

| Urogenital Malignancies | N1,N8-diacetylspermidine & N1,N12-diacetylspermine | Urine | Significantly increased | - | Levels tended to decrease after successful treatment.[7] |

| Non-Small Cell Lung Cancer (NSCLC) | N1,N12-diacetylspermine (DASr) | Urine | Median: 0.810 | Median: 0.534 | Higher levels were associated with a poorer prognosis.[2] |

| Head and Neck Cancer | This compound (ASP) | Urine | Significantly higher | - | ASP, N8-acetylspermidine, and N1,N12-diacetylspermine were all significantly different from controls.[8] |

| Head and Neck Cancer | This compound (ASP) | Saliva | Elevated | - | Only ASP was found to be elevated in the saliva of HNC patients.[8] |

| Urinary Bladder Cancer | N1,N12-diacetylspermine | Urine | Median: 171.5 | Median: 143.8 | No significant difference was observed in this study.[9] |

| Colorectal Cancer | N1,N12-diacetylspermine | Urine | Sensitivity of 75.8% | - | More sensitive than CEA and CA19-9, especially in early stages.[10] |

| Breast Cancer | N1,N12-diacetylspermine | Urine | Sensitivity of 60.2% | - | More sensitive than CEA and CA15-3, particularly in early stages.[10] |

Signaling Pathways and Experimental Workflows

Polyamine Catabolic Pathway

The catabolism of polyamines is a critical process that is altered in cancer. The following diagram illustrates the key steps in this pathway, highlighting the central role of SSAT-1 in the production of this compound.

Caption: Polyamine catabolism via SSAT-1 and PAOX.

SSAT-1 and Cancer Signaling

Emerging evidence suggests that SSAT-1 is not only involved in polyamine metabolism but also interacts with key cancer-related signaling pathways. Overexpression of SSAT-1 has been shown to suppress the AKT/β-catenin signaling pathway, which is often hyperactivated in hepatocellular and colorectal carcinomas, thereby inhibiting cell proliferation, migration, and invasion.

Caption: SSAT-1 suppresses the AKT/β-catenin pathway.

Experimental Workflow for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Caption: Workflow for this compound quantification.

Experimental Protocols

The following are generalized protocols for the quantification of this compound in urine and serum samples using LC-MS/MS. These should be optimized and validated for specific laboratory conditions.

Urine Sample Preparation

-

Sample Collection and Storage: Collect mid-stream urine samples and immediately freeze them at -80°C until analysis.

-

Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.

-

Protein Precipitation: To 100 µL of urine supernatant, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

-

Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation and Supernatant Collection: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Serum Sample Preparation

-

Sample Collection and Storage: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.

-

Protein Precipitation: To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortexing and Incubation: Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifugation and Supernatant Collection: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean tube.

-

Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

Analysis: Inject into the LC-MS/MS system.

LC-MS/MS Parameters (Example)

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like this compound.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high organic to high aqueous content.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For this compound (m/z 188.18), common product ions might include m/z 129.1, 100.1, and 72.1.

-

Conclusion and Future Directions

This compound holds significant promise as a non-invasive biomarker for various cancers. Its elevated levels in biological fluids are a direct consequence of the upregulated polyamine catabolism, a key feature of malignant transformation. The development of robust and sensitive analytical methods, such as LC-MS/MS, has enabled the accurate quantification of this compound, paving the way for its clinical validation.

Future research should focus on:

-

Large-scale, multi-center clinical trials to validate the diagnostic and prognostic utility of this compound across a wider range of cancer types.

-

Establishing standardized protocols and cutoff values for clinical use.

-

Investigating the potential of this compound in monitoring treatment response and detecting disease recurrence.

-

Further elucidating the precise molecular mechanisms by which SSAT-1 and this compound contribute to cancer progression and their interaction with other signaling pathways.

The continued exploration of this compound as a cancer biomarker has the potential to significantly improve early cancer detection and patient management, ultimately leading to better clinical outcomes.

References

- 1. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]

- 4. Polyamine metabolism III: urinary acetyl polyamines in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Evaluation of urine N1,N12-Diacetylspermine as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Acetylspermine: A Comprehensive Technical Guide on its Discovery, Metabolism, and Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermine is a key metabolite in the polyamine catabolic pathway, playing a crucial role in maintaining polyamine homeostasis. Polyamines, including spermine (B22157), spermidine (B129725), and putrescine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation. The tight regulation of their intracellular concentrations is critical, and dysregulation is implicated in various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the discovery and history of this compound, its metabolic pathway, and its intricate involvement in cellular signaling. The guide also details experimental protocols for its quantification and the characterization of the key enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT).

Discovery and History

The discovery of this compound is intrinsically linked to the elucidation of the polyamine catabolic pathway and the characterization of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Early studies in the 1970s investigating the effects of carbon tetrachloride on polyamine levels in rat liver observed an increase in putrescine and a decrease in spermidine and spermine. This led to the identification of a cytosolic enzyme capable of acetylating polyamines, which was found to be highly inducible by carbon tetrachloride. It was postulated that these acetylated polyamines were the actual substrates for a subsequent oxidation step.

This compound was first definitively identified in the liver of mice pretreated with carbon tetrachloride.[1] This discovery confirmed its role as an intermediate in the conversion of spermine to spermidine.[1] Subsequent research has solidified the understanding that the acetylation of spermine to this compound, catalyzed by SSAT, is a rate-limiting step in polyamine catabolism.[2] This enzymatic step is highly regulated and plays a pivotal role in controlling intracellular polyamine concentrations.

The Metabolic Pathway of this compound

The metabolism of this compound is a two-step process involving its synthesis from spermine and its subsequent degradation.

2.1. Biosynthesis of this compound

This compound is synthesized from the polyamine spermine through the catalytic action of spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1.[3][4] This reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N1 position of spermine.[4] SSAT can also acetylate spermidine to form N1-acetylspermidine.[3] The activity of SSAT is tightly regulated at multiple levels, including transcription, translation, and protein stability, primarily in response to intracellular polyamine levels.[5]

2.2. Degradation of this compound

Following its synthesis, this compound is a substrate for the peroxisomal enzyme acetylpolyamine oxidase (APAO).[6] APAO catalyzes the oxidation of this compound, leading to the formation of spermidine and 3-acetamidopropanal. This "back-conversion" pathway allows for the retroconversion of higher polyamines (spermine) to lower ones (spermidine and subsequently putrescine), thus playing a critical role in maintaining the delicate balance of the intracellular polyamine pool. Alternatively, this compound can be excreted from the cell.[6]

Below is a diagram illustrating the central role of this compound in the polyamine metabolic pathway.

Quantitative Data on this compound

The levels of this compound and its precursor, N1-acetylspermidine, are often altered in disease states, particularly in cancer. This section summarizes key quantitative findings from various studies.

Table 1: N1-Acetylspermidine and this compound Levels in Human Tissues and Fluids

| Analyte | Sample Type | Condition | Concentration / Level | Reference |

| N1-Acetylspermidine | Colorectal Adenocarcinoma | Tumor Tissue | 27.30 ± 3.13 nmol/g (well-differentiated) | [7] |

| 22.86 ± 3.60 nmol/g (moderately differentiated) | [7] | |||

| Colorectal Adenoma | Tumor Tissue | 5.38 ± 0.85 nmol/g | [7] | |

| Healthy Mucosa | Control Tissue | 5.84 ± 1.44 nmol/g | [7] | |

| N1-Acetylspermidine | Breast Cancer | Tumor Tissue | Significantly increased vs. normal tissue | [8] |

| This compound | Breast Cancer | Tumor Tissue | Detected (absent in normal tissue) | [8] |

| N1-Acetylspermidine | Colorectal Cancer | Urine | Significantly increased vs. healthy controls | [9] |

| N8-Acetylspermidine | Colorectal Cancer | Urine | Significantly increased vs. healthy controls | [9] |

| N1-Acetylspermidine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |

| Spermine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |

| Spermidine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |

| This compound | Colorectal Cancer | Plasma | Increased in low-stage tumors | [11] |

| Acetylputrescine | Colorectal Cancer | Plasma | Increased in female patients | [11] |

| Ornithine | Colorectal Cancer | Plasma | Increased in low-grade tumors | [11] |

| This compound | Colorectal Cancer with Biofilms | Tumor Tissue | 5.8-fold increase vs. paired normal tissue | [12] |

| N1-Acetylspermidine | Colorectal Cancer with Biofilms | Tumor Tissue | 6.5-fold increase vs. paired normal tissue | [12] |

| N1,N12-Diacetylspermine | Colorectal Cancer with Biofilms | Tumor Tissue | 62.2-fold increase vs. paired normal tissue | [12] |

Role in Signaling Pathways

Polyamines and their metabolic pathways are intricately linked with various cellular signaling networks that control cell growth, proliferation, and survival. The dysregulation of polyamine metabolism, often observed in cancer, can impact these signaling pathways.

The RAS-RAF-MEK-ERK signaling pathway has been shown to upregulate the expression of ornithine decarboxylase (ODC), the first enzyme in polyamine biosynthesis, and downregulate the expression of SSAT.[13] This concerted action leads to an accumulation of intracellular polyamines, promoting cell proliferation. Conversely, the tumor suppressor p53 can regulate ODC expression, and mutations in the TP53 gene can significantly impact polyamine metabolism.[13] The PI3K-mTORC1 signaling pathway also plays a role by increasing the expression of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis.[13]

Depletion of polyamines through the overexpression of SSAT has been shown to suppress AKT phosphorylation and subsequent GSK3β phosphorylation, leading to reduced β-catenin nuclear translocation.[14] This suggests a role for the SSAT-mediated polyamine catabolism in inhibiting the AKT/β-catenin signaling pathway, which is often hyperactivated in cancers like hepatocellular and colorectal carcinoma.[14]

The following diagram illustrates the interplay between polyamine metabolism and key oncogenic signaling pathways.

References

- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Increased formation of N1-acetylspermidine in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography-tandem mass spectrometry method: application to identify potential markers for human hepatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Metabolomics to Explore the Role of Plasma Polyamines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of N1-Acetylspermine by Spermidine/Spermine N-acetyltransferase (SSAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and the regulation of gene expression.[1][2] The intracellular concentrations of these molecules are meticulously controlled through a balance of biosynthesis, catabolism, and transport.[1][3] The rate-limiting enzyme in the catabolic pathway of polyamines is Spermidine/Spermine N¹-acetyltransferase (SSAT), also known as SAT1.[2][4]

SSAT catalyzes the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the N¹-aminopropyl group of spermine or spermidine.[3][4][5] This acetylation neutralizes the positive charges on the polyamines, which reduces their affinity for acidic molecules like nucleic acids and facilitates their subsequent fate.[4] The resulting N¹-acetylated polyamines, such as N¹-Acetylspermine, are either exported from the cell or become substrates for oxidation by N¹-acetylpolyamine oxidase (APAO), which converts them back to lower-order polyamines (e.g., spermidine from N¹-acetylspermine).[2][6][7]

Due to its pivotal role in maintaining polyamine homeostasis, SSAT is a key regulatory point in cellular physiology.[4][7] Its dysregulation is implicated in numerous pathological conditions, most notably cancer, making it a significant target for therapeutic intervention.[1][4][7] This guide provides a comprehensive overview of the enzymatic synthesis of N¹-Acetylspermine, detailing the biochemical mechanism of SSAT, its regulation, quantitative data, experimental protocols, and its broader role in cellular pathways.

Biochemical Mechanism of SSAT

The N¹-acetylation of spermine and spermidine by SSAT is a critical step in regulating cellular polyamine levels.[1] The enzyme itself is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.

Kinetic Mechanism

Studies on human SSAT (hSSAT) have elucidated its kinetic and chemical mechanism. Initial velocity and inhibition studies support a random sequential kinetic mechanism .[1] This means that either Acetyl-CoA or the polyamine substrate can bind to the enzyme first, forming a binary complex, followed by the binding of the second substrate to form a ternary enzyme-substrate complex before catalysis occurs.[1]

Catalytic Mechanism

Based on kinetic data, pH-dependence studies, and the three-dimensional crystal structure of hSSAT in complex with a bisubstrate inhibitor, a specific acid-base assisted catalytic mechanism has been proposed.[1][8] The pH-activity profile for hSSAT is bell-shaped, indicating the involvement of two key ionizable groups in catalysis with apparent pKa values of 7.27 and 8.87.[1][8]

The proposed mechanism involves:

-

General Base Catalysis: The residue Glu92 , acting through a water molecule, is proposed to function as the general base. It abstracts a proton from the N¹-amino group of spermine, increasing its nucleophilicity.

-

General Acid Catalysis: The residue Tyr140 is suggested to act as the general acid. It donates a proton to the sulfur atom of the thioester bond in Acetyl-CoA, facilitating the transfer of the acetyl group.

The reaction proceeds through a ternary complex involving the enzyme and both substrates.[1]

Regulation of SSAT Expression and Activity

SSAT is a highly inducible enzyme with a very short half-life, allowing for rapid and precise control over polyamine levels.[3][6] Its regulation occurs at multiple levels, including transcriptional, translational, and post-translational.

Transcriptional Regulation

The transcription of the SAT1 gene is induced by a wide array of stimuli:

-

Polyamines and Analogs: High intracellular concentrations of spermine, spermidine, and certain synthetic polyamine analogs strongly induce SSAT transcription, forming a negative feedback loop to maintain homeostasis.[7][9]

-

Transcription Factors: The regulation of the SSAT gene involves the interaction of at least two transcription factors: NF-E2-related factor 2 (Nrf-2) and polyamine modulated factor-1 (PMF-1).[10] Their interaction is crucial for the transcriptional activation of the SSAT gene.[10]

-

Other Stimuli: SSAT expression is also upregulated by various external and internal signals, including toxins, hormones, cytokines, nonsteroidal anti-inflammatory drugs (NSAIDs), and cellular stress pathways like ischemia-reperfusion injury.[6][7]

Translational Regulation

SSAT synthesis is also under tight translational control. Evidence suggests that in the basal state, the translation of SSAT mRNA is repressed.[11] Increased polyamine levels are thought to relieve this repression, allowing for the rapid synthesis of the SSAT protein without the need for new gene transcription.[11] The protein nucleolin has been identified as a translational repressor that binds to the coding region of SSAT mRNA. In the presence of polyamines, a specific isoform of nucleolin undergoes autocatalysis, releasing the repression and allowing SSAT translation to proceed.[11]

Data Presentation: Quantitative Analysis of SSAT

The following tables summarize key quantitative data related to the enzymatic activity and inhibition of human SSAT.

Table 1: Steady-State Kinetic Parameters for Human SSAT (hSSAT) Data obtained at pH 7.5. Kinetic parameters for polyamines were determined at a saturating concentration of Acetyl-CoA, and vice versa.

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Polyamine Substrates | |||

| Spermidine | 130 ± 14 | 2.5 ± 0.1 | 1.9 x 10⁴ |

| Spermine | 3.6 ± 0.5 | 3.3 ± 0.1 | 9.2 x 10⁵ |

| Norspermidine | 56 ± 7.2 | 3.5 ± 0.1 | 6.3 x 10⁴ |

| N¹-Acetylspermine | 500 ± 100 | 2.4 ± 0.2 | 4.8 x 10³ |

| Putrescine | > 10,000 | - | < 2.0 x 10¹ |

| Co-substrate | |||

| Acetyl-CoA | 8.2 ± 1.1 | 3.3 ± 0.1 | 4.0 x 10⁵ |

Source: Adapted from Bewley et al., Biochemistry, 2007.[1]

Table 2: Inhibition of Human SSAT (hSSAT) Inhibition studies performed against both spermine and Acetyl-CoA.

| Inhibitor | Type of Inhibition | K_i_ (nM) |

| N¹-spermine-acetyl-CoA (Bisubstrate Analog) | Competitive (vs. both substrates) | 6.0 |

Source: Adapted from Bewley et al., Biochemistry, 2007.[1]

Role of SSAT and N¹-Acetylspermine in Cellular Processes & Drug Development

The induction of SSAT activity has profound effects on cellular physiology, linking polyamine metabolism with other core metabolic pathways and influencing processes critical for drug development.

-

Polyamine Depletion and Cancer Therapy: Many cancer cells exhibit elevated polyamine levels, which are essential for their rapid proliferation.[4] Certain polyamine analogs can super-induce SSAT activity, leading to the depletion of intracellular spermidine and spermine pools.[6][7] This polyamine depletion can cause cell cycle arrest and apoptosis, making SSAT a promising target for cancer chemotherapy.[5]

-

Metabolic Reprogramming: High SSAT activity consumes significant amounts of Acetyl-CoA, linking polyamine catabolism to lipid and carbohydrate metabolism.[6][7] This can lead to a futile metabolic cycle where the cell expends ATP to synthesize polyamines, only for them to be immediately acetylated and catabolized.[6][7]

-

Oxidative Stress: The product of SSAT, N¹-acetylspermine, is a substrate for acetylpolyamine oxidase (APAO), an FAD-dependent enzyme that generates hydrogen peroxide (H₂O₂) as a byproduct.[2][12] Therefore, high SSAT activity can contribute to increased cellular oxidative stress.

-

Cell Fate and Differentiation: Recent studies have identified a role for acetylated polyamines themselves in determining cell fate. For instance, N¹-acetylspermidine has been shown to promote the self-renewal of hair follicle stem cells, suggesting a role beyond simple degradation or excretion.[13][14]

Mandatory Visualizations

Enzymatic Reaction Catalyzed by SSAT

Caption: The enzymatic acetylation of spermine by SSAT.

Polyamine Catabolic Pathway

Caption: Central role of SSAT in the polyamine catabolic pathway.

SSAT Gene (SAT1) Regulation

Caption: Transcriptional and translational regulation of SSAT.

Experimental Protocols

Protocol: SSAT Enzyme Activity Assay (Radiochemical Filter Binding)

This protocol is a common method for determining SSAT activity in cell or tissue extracts by measuring the incorporation of radiolabeled acetyl groups into polyamines.

A. Reagents and Buffers:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA.

-

Substrate Mix:

-

1.0 mM Spermine dihydrochloride (B599025) in water.

-

[¹⁴C]Acetyl-CoA (specific activity ~50-60 mCi/mmol), diluted to a final concentration of 100 µM in water.

-

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

-

Stop Solution: 10 mM Spermine dihydrochloride in water.

-

Wash Buffer: 5 mM HEPES buffer (pH 7.5).

-

Scintillation Fluid.

-

P81 Phosphocellulose Filter Paper.

B. Procedure:

-

Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

50 µL of cell/tissue extract (adjust volume and dilute if necessary to ensure the reaction is in the linear range).

-

40 µL of Reaction Buffer.

-

10 µL of 1.0 mM Spermine.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of 100 µM [¹⁴C]Acetyl-CoA. The total reaction volume is 110 µL.

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure initial velocity conditions.

-

Stop Reaction: Terminate the reaction by adding 10 µL of the 10 mM Spermine Stop Solution.

-

Filter Binding: Spot 100 µL of the terminated reaction mixture onto a labeled P81 phosphocellulose filter paper disc (2.4 cm diameter). The positively charged acetylated spermine will bind to the negatively charged paper, while the unreacted [¹⁴C]Acetyl-CoA will not.

-

Washing: Wash the filter papers three times for 5 minutes each in a large volume of Wash Buffer to remove unbound radioactivity. Finally, rinse briefly with acetone (B3395972) and allow to air dry.

-

Quantification: Place the dry filter paper in a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis:

-

Prepare a blank reaction containing lysis buffer instead of cell extract to determine background CPM.

-

Subtract the background CPM from the sample CPM.

-

Convert the net CPM to pmol of acetyl group transferred per minute per mg of protein using the specific activity of the [¹⁴C]Acetyl-CoA.

-

Activity (pmol/min/mg) = (Net CPM / Specific Activity of Acetyl-CoA in CPM/pmol) / (Incubation Time in min) / (Protein amount in mg)

-

Protocol: Expression and Purification of Recombinant Human SSAT (hSSAT)

This protocol outlines a general workflow for producing hSSAT in E. coli for structural or kinetic studies.[1]

A. Materials:

-

Expression Vector: pET vector containing the full-length human SAT1 cDNA.

-

Bacterial Strain: E. coli BL21(DE3) or similar strain suitable for T7 promoter-based expression.

-

Media: LB broth supplemented with the appropriate antibiotic.

-

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification Columns: Ni-NTA affinity column (if using a His-tag), followed by size-exclusion chromatography for polishing.

B. Procedure:

-

Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture for 16-20 hours at the lower temperature.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors) and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (>20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged hSSAT protein using a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Polishing): Concentrate the eluted fractions and apply them to a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the hSSAT dimer from aggregates and other contaminants.

-

Purity Check and Storage: Analyze the purified protein fractions by SDS-PAGE to assess purity. Pool the pure fractions, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

Experimental Workflow for SSAT Activity Analysis

Caption: Workflow for a radiochemical SSAT activity assay.

References

- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies | MDPI [mdpi.com]

- 5. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Polyamine-regulated translation of spermidine/spermine-N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

N1-Acetylspermine in Oncogenesis: A Technical Guide on its Intracellular Concentrations and Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetylspermine, a key metabolite in the polyamine catabolic pathway, is emerging as a significant molecule in the landscape of cancer biology. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the intracellular concentrations of this compound in normal versus cancer cells, details the experimental protocols for its quantification, and visualizes the key metabolic and signaling pathways. A comprehensive understanding of the dynamics of this compound is crucial for the development of novel diagnostic markers and therapeutic strategies targeting polyamine metabolism in cancer.

Introduction

Polyamines, including spermine (B22157), spermidine (B129725), and their precursor putrescine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, the polyamine metabolism is often reprogrammed to support rapid growth and division.

A critical enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT). SSAT catalyzes the acetylation of spermine and spermidine to this compound and N1-acetylspermidine, respectively. This acetylation is the rate-limiting step in polyamine catabolism and plays a crucial role in maintaining polyamine homeostasis. Elevated SSAT activity has been observed in various cancer types, leading to increased levels of acetylated polyamines. This guide focuses on this compound, exploring its differential concentrations in normal and cancerous cellular environments and the methodologies to accurately measure these levels.

Intracellular Concentration of this compound: Normal vs. Cancer Cells

Quantitative data consistently demonstrates an upregulation of acetylated polyamines, including this compound, in cancerous tissues and cells compared to their normal counterparts. This elevation is largely attributed to the increased activity of the SSAT enzyme in tumors.

Below is a summary of reported concentrations of this compound and related acetylated polyamines in various human tissues. It is important to note that the absolute concentrations can vary depending on the tissue type, the specific analytical method used, and the units of measurement.

| Tissue/Cell Type | Condition | This compound/N1-Acetylspermidine Concentration | Reference |

| Brain Tissue | High-grade astrocytoma | ≥ 15 nmol/g | [1] |

| Low-grade astrocytoma & Normal brain tissue | Much lower than 15 nmol/g | [1] | |

| Colorectal Tissue | Well-differentiated adenocarcinoma | 27.30 +/- 3.13 nmol/g (N1-acetylspermidine) | [2] |

| Moderately differentiated adenocarcinoma | 22.86 +/- 3.60 nmol/g (N1-acetylspermidine) | [2] | |

| Benign adenomas | 5.38 +/- 0.85 nmol/g (N1-acetylspermidine) | [2] | |

| Healthy mucosa | 5.84 +/- 1.44 nmol/g (N1-acetylspermidine) | [2] | |

| Breast Tissue | Mammary cancer | Large amounts of N1-acetylated derivatives of spermidine and spermine | [3] |

| Normal breast tissue | Small amounts of N1-acetylspermidine, no this compound | [3] | |

| Prostate Tissue | Malignant tumors | 3.4 times higher N1,N12-diacetylspermine than benign | |

| Benign tumors | Lower levels of N1-acetylspermidine and N1,N12-diacetylspermine |

Note: Data for N1-acetylspermidine is often reported alongside or in place of this compound and is included here as a key indicator of SSAT activity.

Signaling and Metabolic Pathways

The concentration of intracellular this compound is primarily governed by the polyamine catabolic pathway. Understanding this pathway is fundamental to interpreting the significance of altered this compound levels in cancer.

Polyamine Catabolism Pathway

The following diagram illustrates the key steps in the catabolism of spermine and spermidine, leading to the formation of this compound.

Regulation of SSAT and Cellular Proliferation

SSAT expression and activity are tightly regulated and can be influenced by various signaling pathways implicated in cancer, such as the AKT/β-catenin pathway. Depletion of polyamines by SSAT can inhibit cell proliferation, migration, and invasion through this pathway in some cancers.

Experimental Protocols

Accurate quantification of intracellular this compound is critical for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Workflow for this compound Quantification

The general workflow for measuring intracellular this compound involves cell culture, extraction of intracellular metabolites, and subsequent analysis by HPLC or LC-MS/MS.

Detailed Protocol for Intracellular Polyamine Extraction

This protocol is a generalized procedure for the extraction of polyamines from cultured cells. Optimization may be required for specific cell lines.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.2 M, ice-cold

-

Cell scraper

-

Microcentrifuge tubes, 1.5 mL

-

Centrifuge capable of 15,000 x g at 4°C

Procedure:

-

Cell Washing: Aspirate the culture medium from the cell culture dish. Wash the cells twice with 5 mL of ice-cold PBS.

-

Cell Lysis: Add 1 mL of ice-cold 0.2 M PCA to the dish. Scrape the cells using a cell scraper and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Incubate the lysate on ice for 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines, and transfer it to a new microcentrifuge tube. The pellet contains precipitated proteins and can be used for protein quantification assays.

-

Storage: The supernatant can be stored at -80°C until analysis.

HPLC Method for this compound Analysis

This protocol outlines a general HPLC method for the separation and quantification of acetylated polyamines. Specific parameters may need to be adjusted based on the HPLC system and column used.

Instrumentation and Columns:

-

An HPLC system equipped with a fluorescence or UV detector.

-

A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: Acetate buffer (e.g., 50 mM sodium acetate, pH 4.5) with an ion-pairing agent (e.g., 10 mM octane (B31449) sulfonate).

-

Mobile Phase B: Acetonitrile.

-

Derivatization agent (if using fluorescence detection): o-Phthalaldehyde (OPA).

Procedure:

-

Sample Preparation: If necessary, derivatize the polyamine extracts and standards with OPA.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds. For example:

-

0-5 min: 20% B

-

5-25 min: 20-80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 20% B (re-equilibration)

-

-

-

Detection:

-

Fluorescence: Excitation at 340 nm, Emission at 450 nm (for OPA derivatives).

-

UV: Detection at a wavelength appropriate for the derivatizing agent or the underivatized polyamines.

-

-

Quantification: Generate a standard curve using known concentrations of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The intracellular concentration of this compound is a dynamic parameter that is significantly altered in many cancers. Its elevated levels in tumor cells, driven by increased SSAT activity, present a promising avenue for the development of novel cancer biomarkers. Furthermore, the polyamine catabolic pathway, and SSAT in particular, represent attractive targets for therapeutic intervention.

Future research should focus on:

-

Establishing a comprehensive database of this compound concentrations across a wider range of cancer cell lines and primary tumors, correlated with genetic and clinical data.

-

Developing more sensitive and high-throughput methods for the quantification of acetylated polyamines in clinical samples.

-

Elucidating the downstream effects of this compound accumulation in cancer cells and its role in tumor progression and metastasis.

-

Designing and testing novel therapeutic strategies that specifically target SSAT or other components of the polyamine catabolic pathway.

By continuing to explore the intricacies of this compound metabolism, the scientific community can pave the way for innovative diagnostic and therapeutic approaches in the fight against cancer.

References

The Role of N1-Acetylspermine in Polyamine Catabolism and Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermine (B22157) and spermidine (B129725), are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, transport, and catabolism. A critical step in polyamine catabolism is the N1-acetylation of spermine and spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This acetylation generates N1-acetylspermine and N1-acetylspermidine, which can then be either oxidized by N1-acetylpolyamine oxidase (APAO) in a back-conversion pathway or exported from the cell. This guide provides an in-depth technical overview of the role of this compound in polyamine catabolism and homeostasis, with a focus on the enzymatic pathways, regulatory mechanisms, and its implications in disease and drug development. We present quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to Polyamine Metabolism

Polyamines are crucial for a multitude of cellular processes. Their levels are meticulously controlled to prevent the cytotoxic effects of their overaccumulation. The catabolic arm of polyamine homeostasis is initiated by SSAT, which acetylates spermine and spermidine. This acetylation neutralizes the positive charges on the polyamines, altering their affinity for nucleic acids and other macromolecules, and marking them for their metabolic fate.

The Central Role of this compound in Polyamine Catabolism

The formation of this compound is a pivotal event in polyamine catabolism. This metabolite stands at a crossroads, leading to two distinct outcomes:

-

Oxidative Back-Conversion: this compound is a substrate for the peroxisomal enzyme N1-acetylpolyamine oxidase (APAO), also known as polyamine oxidase (PAOX). APAO oxidizes this compound to spermidine, producing hydrogen peroxide (H₂O₂) and 3-acetamidopropanal (B1240501) in the process. This "back-conversion" pathway allows for the recycling of polyamines within the cell.

-

Cellular Export: Acetylated polyamines, including this compound, are more readily exported from the cell than their non-acetylated counterparts. This export mechanism serves as a rapid means to reduce intracellular polyamine levels.

The balance between these two fates of this compound is crucial for maintaining polyamine homeostasis.

Key Enzymes in this compound Metabolism

Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is the rate-limiting enzyme in polyamine catabolism. Its expression and activity are highly regulated at multiple levels, including transcription, translation, and protein stability, primarily in response to intracellular polyamine concentrations. High levels of spermine and spermidine induce SSAT expression, creating a negative feedback loop to control their own concentrations.

N1-Acetylpolyamine Oxidase (APAO/PAOX)

APAO is a flavin-dependent enzyme located in peroxisomes that catalyzes the oxidation of N1-acetylated polyamines. Unlike SSAT, APAO is generally considered to be constitutively expressed, and its activity is primarily dependent on the availability of its substrates, namely this compound and N1-acetylspermidine.

Quantitative Data

The following tables summarize key quantitative data related to this compound and polyamine metabolism.

Table 1: Enzyme Kinetic Parameters for Human SSAT [1][2]

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Spermidine | 22 | 8.7 |

| Spermine | 5.7 | 5 |

| This compound | Substrate | Not explicitly quantified |

| Acetyl-CoA | 3.8 | - |

Table 2: Substrate Specificity of Human APAO [3]

| Substrate | Relative Activity |

| This compound | High |

| N1-Acetylspermidine | High |

| N1,N12-Diacetylspermine | Moderate |

| Spermine | Low |

| Spermidine | Not a substrate |

Table 3: Polyamine Concentrations in Human Cancer Cell Lines (nmol/10⁶ cells) [4]

| Cell Line | Putrescine | Spermidine | Spermine |

| HepaRG (undifferentiated) | 1.1 ± 0.1 | 5.3 ± 0.3 | 4.3 ± 0.3 |

| HepaRG (differentiated) | 0.04 ± 0.01 | 0.13 ± 0.01 | 0.2 ± 0.01 |

| Huh7.5 | 0.2 ± 0.02 | 4.0 ± 0.1 | 3.9 ± 0.1 |

| HepG2 | 0.3 ± 0.01 | 3.9 ± 0.1 | 3.7 ± 0.1 |

Table 4: this compound and N1-Acetylspermidine Levels in Human Plasma and Urine [5][6][7]

| Metabolite | Fluid | Condition | Concentration |

| This compound | Plasma | Liver Cancer | 0.38 ± 0.29 ng/mL |

| This compound | Plasma | Lung Cancer | 0.22 ± 0.17 ng/mL |

| N1-Acetylspermidine | Urine | Normal | Varies, highest in the morning |

| N1-Acetylspermidine | Urine | Colorectal Cancer | Significantly increased |

| This compound | Urine | Cirrhotic Patients | Increased |

Signaling Pathways and Regulatory Mechanisms

The regulation of SSAT is a key control point in polyamine homeostasis. High intracellular polyamine levels lead to the induction of SSAT transcription and stabilization of the SSAT protein, thereby increasing the production of this compound. This feedback loop is crucial for preventing polyamine toxicity.

Experimental Protocols

Quantification of this compound and Other Polyamines by HPLC[1][8]

This protocol describes the analysis of polyamines using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (100 mg/mL)

-

HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

-

Polyamine standards (Putrescine, Spermidine, Spermine, this compound)

Sample Preparation (from cell culture):

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 0.2 M PCA.

-

Lyse cells by sonication or freeze-thaw cycles.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

-

Incubate for 30 minutes at room temperature.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC injection.

HPLC Analysis:

-

Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Quantify the polyamines by comparing the peak areas to those of the standards.

Measurement of SSAT Activity in Cell Lysates (Radiochemical Assay)[9][10]

This assay measures the transfer of the [¹⁴C]-acetyl group from [¹⁴C]acetyl-CoA to spermidine.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

[¹⁴C]acetyl-CoA

-

Spermidine

-

Phosphocellulose paper discs

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw in lysis buffer.

-

Centrifuge to clarify the lysate.

-

Set up the reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA, and spermidine in a total volume of 100 µL.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.

-

Wash the discs multiple times with water to remove unreacted [¹⁴C]acetyl-CoA.

-

Dry the discs and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity.

This compound in Disease and as a Therapeutic Target

Dysregulation of polyamine metabolism is a hallmark of various diseases, particularly cancer. Elevated levels of polyamines are often observed in tumor cells, where they contribute to uncontrolled proliferation. Consequently, the polyamine catabolic pathway, and SSAT in particular, has emerged as a promising target for cancer therapy.

Strategies targeting this pathway include:

-

SSAT Induction: The use of polyamine analogues that are poor substrates for SSAT but potent inducers of its expression. This leads to the depletion of natural polyamines and accumulation of the analogue, resulting in cell cycle arrest and apoptosis.

-

SSAT Inhibition: In some contexts, inhibition of SSAT may be beneficial. For example, in conditions where excessive polyamine catabolism leads to oxidative stress and tissue damage, SSAT inhibitors could be protective.

The development of drugs that modulate SSAT activity is an active area of research, with the potential to provide novel therapeutic interventions for a range of diseases.

Conclusion

This compound is a key metabolite in the intricate network of polyamine homeostasis. Its formation, catalyzed by the highly regulated enzyme SSAT, represents a critical control point in determining the fate of cellular polyamines. A thorough understanding of the biochemical pathways involving this compound, the enzymes that govern its metabolism, and the mechanisms that regulate these processes is essential for researchers and clinicians working in fields ranging from fundamental cell biology to drug discovery. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource to facilitate further investigation into the multifaceted role of this compound in health and disease.

References

- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pattern and concentration of free and acetylated polyamines in urine of cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary excretion of polyamines: importance of circadian rhythm, age, sex, menstrual cycle, weight, and creatinine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of N1-Acetylspermine Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetylspermine (N1-AcSpm) is a critical metabolite in the polyamine catabolic pathway, playing a pivotal role in maintaining cellular polyamine homeostasis. The acetylation of spermine (B22157) to N1-AcSpm is catalyzed by the highly regulated enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT). This acetylation event is not merely a step in polyamine degradation but a key regulatory node with profound physiological and pathophysiological implications. Dysregulation of N1-AcSpm levels and SSAT activity is increasingly implicated in a variety of diseases, most notably cancer, where it serves as a potential biomarker and therapeutic target. This technical guide provides an in-depth exploration of the physiological significance of this compound acetylation, detailing the molecular mechanisms, associated signaling pathways, and analytical methodologies for its study.

Introduction: The Central Role of Polyamine Metabolism

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation. Their intracellular concentrations are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport. The catabolic pathway is a critical component of this regulation, preventing the accumulation of toxic levels of polyamines and allowing for their interconversion. The initial and rate-limiting step in the catabolism of spermine and spermidine is their acetylation, primarily at the N1 position, a reaction catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). This acetylation neutralizes the positive charge of the polyamine, altering its interaction with cellular macromolecules and facilitating its export from the cell or its further degradation by acetylpolyamine oxidase (APAO).

The Key Enzyme: Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is a highly inducible enzyme that plays a central role in polyamine homeostasis. Its expression and activity are tightly regulated at multiple levels, including transcription, mRNA stability, translation, and protein turnover, in response to various stimuli such as intracellular polyamine concentrations, hormones, cytokines, and certain drugs.

Regulation of SSAT Expression and Activity

The regulation of SSAT is complex and multifactorial, ensuring a rapid response to changes in cellular polyamine levels.

-

Transcriptional Regulation: The SAT1 gene, which encodes SSAT, is transcriptionally activated by polyamines and their analogs. This induction is mediated by the interaction of transcription factors such as NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1) with the promoter region of the SAT1 gene. Additionally, stimuli like nonsteroidal anti-inflammatory drugs (NSAIDs) and resveratrol (B1683913) can induce SSAT transcription through pathways involving NF-κB and PPAR-γ.

-

Post-transcriptional and Translational Regulation: The stability of SSAT mRNA can be influenced by cellular conditions. Furthermore, the translation of SSAT mRNA is also a key regulatory point.

-

Protein Stability: The SSAT protein has a very short half-life, on the order of minutes, and is targeted for degradation through the ubiquitin/proteasomal pathway. Certain polyamine analogs can increase SSAT activity by stabilizing the protein and extending its half-life.

The intricate regulation of SSAT underscores its critical role as a gatekeeper of polyamine catabolism.

Physiological Roles of this compound Acetylation

The acetylation of spermine to N1-AcSpm is a key event in maintaining polyamine homeostasis, with several important physiological consequences.

-

Facilitating Polyamine Export: Acetylation neutralizes the positive charges of polyamines, reducing their affinity for negatively charged molecules like DNA, RNA, and phospholipids. This charge neutralization is a prerequisite for their export from the cell, thus preventing intracellular accumulation to toxic levels.

-

Enabling Polyamine Interconversion: N1-AcSpm is a substrate for the FAD-dependent enzyme acetylpolyamine oxidase (APAO). APAO oxidizes N1-AcSpm to produce spermidine, effectively reversing the final step of polyamine biosynthesis. This interconversion pathway allows the cell to dynamically adjust the relative levels of different polyamines according to physiological needs.

-

Regulation of Gene Expression: Alterations in SSAT activity and, consequently, N1-AcSpm levels can influence gene expression. This can occur through direct effects on chromatin structure due to changes in polyamine binding or indirectly through the modulation of signaling pathways.

-

Metabolic Reprogramming: Increased SSAT activity can lead to a futile metabolic cycle where ATP and acetyl-CoA are consumed for polyamine synthesis and subsequent acetylation, linking polyamine metabolism to cellular energy status.

Signaling Pathways and Molecular Interactions

The acetylation of spermine is integrated into the broader network of cellular signaling.

-

AKT/β-catenin Pathway: Overexpression of SSAT, leading to polyamine depletion, has been shown to suppress the AKT/GSK3β/β-catenin signaling pathway in cancer cells, thereby inhibiting cell proliferation, migration, and invasion.

-

Interaction with HDAC10: N1-acetylated polyamines, but not N8-acetylspermidine, can interact with histone deacetylase 10 (HDAC10). This interaction suggests a potential link between polyamine catabolism and epigenetic regulation, although the precise functional consequences are still under investigation.

Below is a diagram illustrating the central role of SSAT in the polyamine metabolic pathway.

N1-Acetylspermine in Urine: A Comprehensive Technical Guide to its Role as a Disease Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-acetylspermine, a polyamine metabolite, has emerged as a promising non-invasive biomarker for the detection and monitoring of various diseases, most notably cancer. Its urinary excretion reflects altered polyamine metabolism, a hallmark of rapid cell proliferation and neoplastic transformation. This technical guide provides an in-depth overview of the role of urinary this compound as a disease indicator, with a focus on its clinical utility in oncology. We present a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and visual representations of the key signaling pathways and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the clinical application of this important biomarker.

Introduction

Polyamines, including spermine (B22157), spermidine, and their precursor putrescine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In pathological states, particularly cancer, the polyamine metabolic pathway is often dysregulated, leading to elevated levels of these molecules and their metabolic byproducts.[1][2]

One of the key enzymes in polyamine catabolism is the spermidine/spermine N1-acetyltransferase (SSAT1).[3] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine, producing this compound and N1-acetylspermidine, respectively. These acetylated polyamines are then either oxidized by acetylpolyamine oxidase or excreted from the cell into circulation and subsequently into the urine.[4] Elevated SSAT1 activity and the consequent increase in urinary acetylated polyamines are strongly associated with various malignancies.[5][6] This guide focuses on this compound and the closely related and often co-analyzed N1,N12-diacetylspermine as urinary biomarkers.

Quantitative Data Presentation

The following tables summarize the quantitative levels of urinary acetylated polyamines in various diseases compared to healthy controls, as reported in the scientific literature. These values are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine concentration.

| Disease State | Analyte | Patient Group (nmol/g creatinine) | Healthy Controls (nmol/g creatinine) | p-value | Reference |

| Colorectal Cancer | N1,N12-diacetylspermine | Positive rate: 69.0% (n=113) | Cut-off (male): 210, Cut-off (female): 250 | <0.001 | [7] |

| N1,N12-diacetylspermine | Sensitivity: 75.8% (n=248) | Mean ± 2 SD | <0.0001 | [6] | |

| Breast Cancer | N1,N12-diacetylspermine | Sensitivity: 46.4% (n=28) | - | - | [5] |

| N1,N12-diacetylspermine | Sensitivity: 60.2% (n=83) | - | 0.0032 | [6] | |

| Non-Small Cell Lung Cancer | N1,N12-diacetylspermine (DASr) | Median: 0.810 (n=260) | Median: 0.534 (n=140) | <0.001 | [8][9] |

| N1,N12-diacetylspermine | Median (male): 147.2, Median (female): 161.8 (n=171, Stage IA) | - | - | [10][11] | |

| Various Cancers (Pilot Study) | N1,N12-diacetylspermine | Positive Rate: 30% (n=40) | 95% negative cut-off | - | [12] |

| Esophageal Cancer | 33% (n=9) | ||||

| Gastric Cancer | 40% (n=10) | ||||

| Breast Cancer | 20% (n=10) | ||||

| Biliary Pancreatic Cancer | 25% (n=8) | ||||

| Hepatocellular Carcinoma | 50% (n=2) | ||||

| Alzheimer's Disease | This compound | Significantly elevated (n=4) | Normal subjects | - | [13] |

| Parkinson's Disease | N1,N8-diacetylspermidine | Positively correlated with disease severity | - | - | [14] |

| N1,N12-diacetylspermine | Positively correlated with disease severity | - | - | [14] |

Signaling Pathways and Metabolic Regulation

The dysregulation of polyamine metabolism in cancer is often driven by oncogenic signaling pathways. The enzyme SSAT1, central to the production of this compound, is influenced by various upstream signals.

Polyamine Metabolism Pathway

The following diagram illustrates the core polyamine metabolic pathway, highlighting the role of SSAT1 in the production of acetylated polyamines.

SSAT1 Regulation in Cancer

In cancer cells, the expression and activity of SSAT1 can be upregulated through various signaling pathways, including the AKT/β-catenin pathway. This leads to increased production and excretion of this compound.[15][16]

Experimental Protocols

Accurate and reproducible quantification of urinary this compound is crucial for its clinical application. The following sections detail the common methodologies employed.

Sample Collection and Preparation

Proper sample handling is paramount to ensure the integrity of the analyte.

-

Collection: Collect a first-morning or 24-hour urine sample in a sterile container.

-

Storage: For short-term storage (up to 48 hours), keep the sample at 2-8°C. For long-term storage, freeze at -20°C or -80°C.

-

Pre-treatment: Thaw frozen samples at room temperature. Centrifuge the urine at approximately 2000 x g for 10-15 minutes to remove particulate matter. The supernatant is used for analysis. For some methods, a protein precipitation step with an organic solvent like acetonitrile (B52724) may be required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of polyamines.

-

Derivatization: As polyamines lack a chromophore, pre-column derivatization is necessary for UV or fluorescence detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA).[17][18]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: Typically in the range of 0.8-1.5 mL/min.

-

-

Detection:

-

Fluorescence Detector: Excitation and emission wavelengths are set according to the derivatizing agent used (e.g., Ex: 340 nm, Em: 450 nm for OPA).[18]

-

-

Quantification: A calibration curve is generated using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection volume.

References

- 1. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significant correlation between urinary N1, N12-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significant correlation between urinary N(1), N(12)-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 13. Urinary polyamines and N-acetylated polyamines in four patients with Alzheimer's disease as their N-ethoxycarbonyl-N-pentafluoropropionyl derivatives by gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]